molecular formula C12H13N3O2S B1304377 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine CAS No. 860648-93-7

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Cat. No.: B1304377
CAS No.: 860648-93-7
M. Wt: 263.32 g/mol
InChI Key: XUOYIZBDMDPDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a methyl group at the 4th position, a toluene-4-sulfonyl group at the 6th position, and an amine group at the 2nd position on the pyrimidine ring

Preparation Methods

The synthesis of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrimidine and toluene-4-sulfonyl chloride.

    Reaction Conditions: The reaction between 4-methylpyrimidine and toluene-4-sulfonyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine can be compared with other pyrimidine derivatives such as:

    4-Methylpyrimidine: Lacks the toluene-4-sulfonyl group, making it less reactive in certain chemical reactions.

    6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine: Lacks the methyl group at the 4th position, which can affect its chemical properties and reactivity.

    2-Amino-4-Methylpyrimidine: Lacks the toluene-4-sulfonyl group, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)18(16,17)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYIZBDMDPDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377576
Record name 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-93-7
Record name 4-methyl-6-(4-methylphenyl)sulfonylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 3
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 4
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 5
Reactant of Route 5
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine
Reactant of Route 6
4-Methyl-6-(Toluene-4-Sulfonyl)-Pyrimidin-2-Ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.